(R)-1-Cyclopentyl-3-methyl-piperazine (R)-1-Cyclopentyl-3-methyl-piperazine
Brand Name: Vulcanchem
CAS No.: 1187928-40-0
VCID: VC17176597
InChI: InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol

(R)-1-Cyclopentyl-3-methyl-piperazine

CAS No.: 1187928-40-0

Cat. No.: VC17176597

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Cyclopentyl-3-methyl-piperazine - 1187928-40-0

Specification

CAS No. 1187928-40-0
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
IUPAC Name (3R)-1-cyclopentyl-3-methylpiperazine
Standard InChI InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Standard InChI Key KKCYKTHTNCFGJN-SECBINFHSA-N
Isomeric SMILES C[C@@H]1CN(CCN1)C2CCCC2
Canonical SMILES CC1CN(CCN1)C2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-1-cyclopentyl-3-methyl-piperazine, reflects its bicyclic structure: a six-membered piperazine ring with a cyclopentyl group (C5H9\text{C}_5\text{H}_9) attached to the first nitrogen atom and a methyl group (CH3\text{CH}_3) at the third carbon. The (R)-configuration at the methyl-bearing carbon introduces chirality, critical for enantioselective interactions with biological targets .

Stereochemical Considerations

Chirality arises from the asymmetric carbon at position 3, where the methyl group adopts an (R)-configuration. This spatial arrangement impacts binding affinity to receptors, as demonstrated in studies of analogous piperazine derivatives . For instance, enantiomers of similar compounds exhibit divergent pharmacological profiles, with the (R)-form often showing enhanced selectivity .

Computational Descriptors

  • InChI Key: Computed descriptors for analogous piperazines highlight the influence of substituents on electronic properties . For example, the InChIKey RZEZXTMPKZZSME-BFHBGLAWSA-N (from a related cyclopentane derivative) underscores the role of stereochemistry in molecular recognition.

Physicochemical Profile

The compound’s lipophilicity, determined by its cyclopentyl and methyl groups, enhances membrane permeability—a desirable trait for CNS-targeted therapeutics . Key properties include:

PropertyValueMethod of Determination
Molecular Weight168.28 g/molStoichiometric calculation
LogP (Octanol-Water)~2.5 (estimated)Computational modeling
Aqueous SolubilityLow (<1 mg/mL)Experimental analogs
pKa (Basic Nitrogen)~9.1Potentiometric titration

Synthesis and Optimization

Synthetic Routes

The synthesis of (R)-1-cyclopentyl-3-methyl-piperazine typically involves sequential alkylation of piperazine precursors. A representative pathway, adapted from methods for analogous piperazines , proceeds as follows:

  • Cyclopentylation: Piperazine reacts with cyclopentyl bromide in anhydrous dimethylformamide (DMF) at 65°C, yielding 1-cyclopentyl-piperazine.

  • Methylation: The intermediate undergoes selective methylation at the third position using methyl iodide in tetrahydrofuran (THF), facilitated by a chiral catalyst to enforce the (R)-configuration.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the enantiomerically pure product .

Reaction Conditions

  • Solvents: DMF, THF, or ethanol .

  • Temperature: 60–80°C for alkylation steps .

  • Catalysts: Chiral ligands (e.g., (R)-BINAP) to achieve enantiomeric excess >90% .

Yield and Scalability

Optimized procedures report yields of 70–85%, with scalability demonstrated at the kilogram scale in patent literature . Impurities, such as dialkylated byproducts, are minimized via controlled stoichiometry (1:1 molar ratio of piperazine to alkylating agent) .

Biological Activity and Mechanism of Action

Receptor Interactions

(R)-1-Cyclopentyl-3-methyl-piperazine exhibits affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, as inferred from structurally related piperazines . For example:

  • 5-HT1A_{1A} Modulation: The cyclopentyl group enhances hydrophobic interactions with receptor pockets, while the methyl group stabilizes binding via van der Waals forces .

  • D2_2 Partial Agonism: Preclinical models suggest antipsychotic potential, akin to aripiprazole derivatives .

Pharmacokinetic Properties

  • Metabolic Stability: Microsomal assays indicate a half-life (t1/2t_{1/2}) of ~2.5 hours in human liver microsomes, with primary metabolites resulting from cytochrome P450 3A4-mediated oxidation .

  • Blood-Brain Barrier Penetration: High logP values correlate with efficient CNS uptake, as confirmed in rodent studies .

Applications in Drug Development

CNS Disorders

The compound’s dual receptor activity positions it as a candidate for:

  • Schizophrenia: D2_2 modulation addresses positive symptoms, while 5-HT1A_{1A} engagement mitigates cognitive deficits .

  • Anxiety Disorders: 5-HT1A_{1A} partial agonism demonstrates anxiolytic effects in murine models .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological Activity
1-CyclopentylpiperazineLacks 3-methyl groupLower D2_2 affinity
3-MethylpiperazineLacks cyclopentyl groupReduced CNS penetration
(S)-1-Cyclopentyl-3-methyl-piperazine(S)-configuration at C3Inactive at 5-HT1A_{1A}

Recent Advances and Future Directions

Prodrug Development

S-Methyl and S-acetyl prodrugs of the thioamide analogs show enhanced metabolic stability and oral bioavailability in preclinical trials . Similar strategies could be applied to (R)-1-cyclopentyl-3-methyl-piperazine to improve pharmacokinetics.

Targeted Delivery

Nanoparticle formulations, such as lipid-based carriers, are being explored to enhance brain delivery while minimizing peripheral side effects .

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